molecular formula C12H12FNO2 B6283533 7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one CAS No. 740789-95-1

7-fluoro-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

Cat. No.: B6283533
CAS No.: 740789-95-1
M. Wt: 221.2
InChI Key:
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Description

7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is a synthetic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one typically involves nucleophilic substitution reactions. One common method includes the nucleophilic substitution of a tosyl precursor with a fluoride source . The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium fluoride (NaF) or potassium fluoride (KF) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 7-fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one primarily involves its binding to sigma receptors. Sigma receptors are involved in several cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival pathways . By binding to these receptors, the compound can influence these processes, making it useful for both therapeutic and diagnostic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-3H-spiro[2-benzofuran-1,4’-piperidine]-3-one is unique due to its specific fluorine substitution, which enhances its binding affinity and selectivity for sigma receptors. This makes it particularly valuable for neuroimaging and medicinal chemistry applications .

Properties

CAS No.

740789-95-1

Molecular Formula

C12H12FNO2

Molecular Weight

221.2

Purity

0

Origin of Product

United States

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